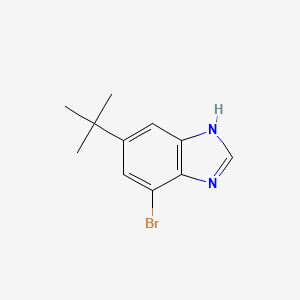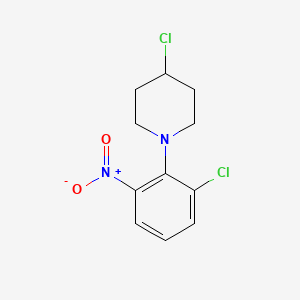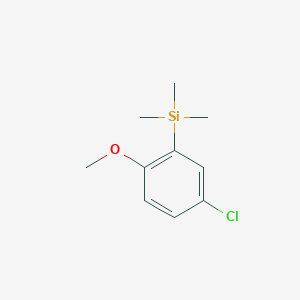
(5-Chloro-2-methoxyphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C12H17ClOSi It is characterized by the presence of a trimethylsilyl group attached to a chlorinated methoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)trimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
5-chloro-2-methoxyphenol+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
化学反应分析
Types of Reactions
(5-Chloro-2-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
(5-Chloro-2-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-Chloro-2-methoxyphenyl)trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it serves as a precursor for the formation of carbon-carbon bonds through palladium-catalyzed processes.
相似化合物的比较
Similar Compounds
(5-Chloro-2-methoxyphenyl)ethynyltrimethylsilane: Similar structure but with an ethynyl group instead of a methoxy group.
(5-Chloro-2-methoxyphenyl)dimethylsilane: Similar structure but with two methyl groups instead of three.
(5-Chloro-2-methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
Uniqueness
(5-Chloro-2-methoxyphenyl)trimethylsilane is unique due to its specific combination of a chlorinated methoxyphenyl ring and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
属性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC 名称 |
(5-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 |
InChI 键 |
RBGXDNQWKNRZFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
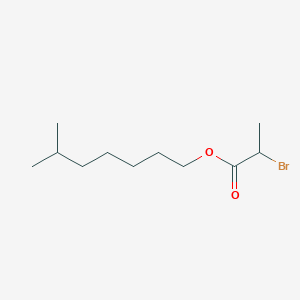
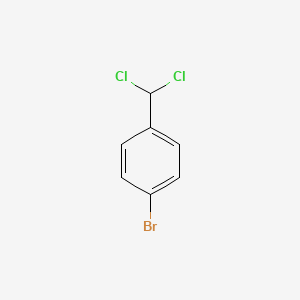

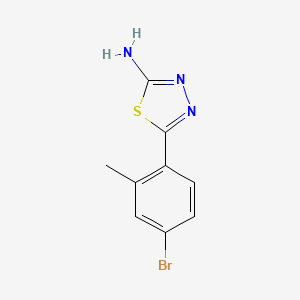
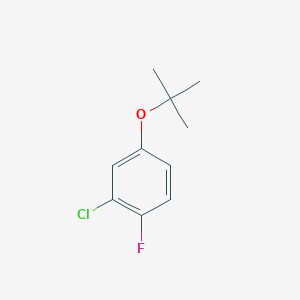
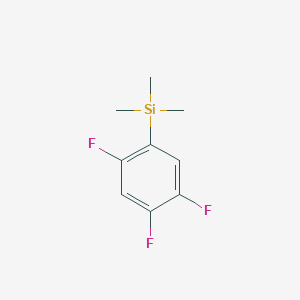
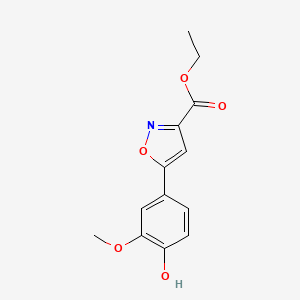
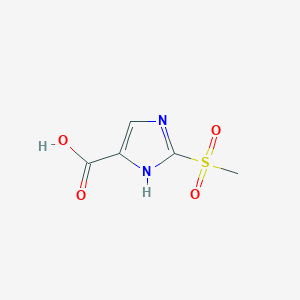
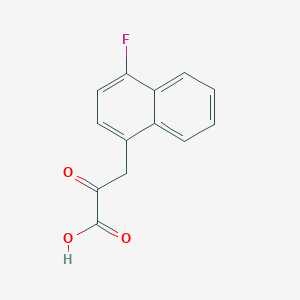
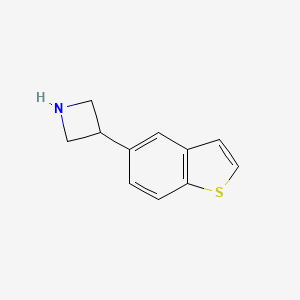
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
